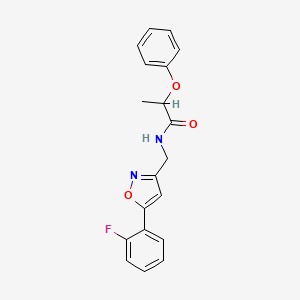

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

CAS No.: 1040637-49-7

Cat. No.: VC6733342

Molecular Formula: C19H17FN2O3

Molecular Weight: 340.354

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040637-49-7 |

|---|---|

| Molecular Formula | C19H17FN2O3 |

| Molecular Weight | 340.354 |

| IUPAC Name | N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |

| Standard InChI | InChI=1S/C19H17FN2O3/c1-13(24-15-7-3-2-4-8-15)19(23)21-12-14-11-18(25-22-14)16-9-5-6-10-17(16)20/h2-11,13H,12H2,1H3,(H,21,23) |

| Standard InChI Key | VIPQUOSSWZQJNH-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NCC1=NOC(=C1)C2=CC=CC=C2F)OC3=CC=CC=C3 |

Introduction

Structural Features and Synthesis

Compounds with isoxazole and phenoxy groups are typically synthesized through multi-step reactions involving the formation of the isoxazole ring and subsequent modification to introduce the phenoxy and amide functionalities. The isoxazole ring can be formed using nitrile oxide cycloaddition reactions, while the phenoxy group can be introduced via etherification reactions.

| Functional Group | Synthetic Route |

|---|---|

| Isoxazole Ring | Nitrile oxide cycloaddition |

| Phenoxy Group | Etherification reactions |

| Amide Linkage | Amidation reactions |

Biological Activities

Compounds with similar structures have shown various biological activities, including antitubercular, anticancer, and anti-inflammatory properties. For instance, compounds containing fluorophenyl groups have been explored for their potential in drug design due to their ability to modulate biological activity.

| Biological Activity | Example Compounds |

|---|---|

| Antitubercular | Fluorophenyl derivatives |

| Anticancer | Isoxazole and triazole derivatives |

| Anti-inflammatory | Thiadiazole derivatives |

Research Findings and Future Directions

While specific research findings on N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide are not available, compounds with similar structures have been extensively studied. These studies highlight the importance of structural modifications in enhancing biological activity. Future research should focus on synthesizing this compound and evaluating its biological properties using in vitro and in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume